

# Sertindole-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Sertindole-d4

Cat. No.: B12428311

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This technical guide provides an in-depth overview of **Sertindole-d4**, a deuterated analog of the atypical antipsychotic Sertindole. This document outlines its molecular characteristics, relevant quantitative data, and detailed experimental protocols for its analysis. Furthermore, it visualizes key signaling pathways and experimental workflows to support research and development efforts.

## Core Molecular Data

**Sertindole-d4** is the deuterium-labeled form of Sertindole, an antipsychotic medication used in the treatment of schizophrenia.<sup>[1][2][3]</sup> The incorporation of deuterium isotopes can modify the pharmacokinetic profile of the parent drug and is useful as an internal standard in quantitative analytical studies.<sup>[1][2][3]</sup>

## Molecular Structure

The chemical structure of **Sertindole-d4** is provided below, with the positions of the four deuterium atoms indicated on the ethyl chain of the imidazolidinone moiety.

Chemical Name: 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone[4]

SMILES: C1C=CC2=C(C=C1)N(C(C2)=C3CCN(CC3)C(C(N4C(NCC4)=O)([2H])[2H])([2H])[2H])C5=CC=C(F)C=C5

(A 2D rendering of the molecular structure would be placed here in a full whitepaper.)

## Physicochemical Properties

A summary of the key physicochemical properties of **Sertindole-d4** is presented in Table 1.



### FULL PROTOCOL TRUNCATED

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## Mechanism of Action and Receptor Affinity

Sertindole exerts its antipsychotic effects through a multi-receptor antagonist action, primarily targeting dopaminergic and serotonergic pathways.[5][6][7] As a deuterated analog, **Sertindole-d4** is expected to have a similar pharmacological profile to its parent compound. The primary mechanism involves the blockade of dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors.[6][7] It also exhibits high affinity for  $\alpha$ 1-adrenergic receptors.[6][7]

## Receptor Binding Affinity

The receptor binding affinities ( $K_i$  values) for the non-deuterated parent compound, Sertindole, are summarized in Table 2. A lower  $K_i$  value indicates a higher binding affinity.



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## Signaling Pathway

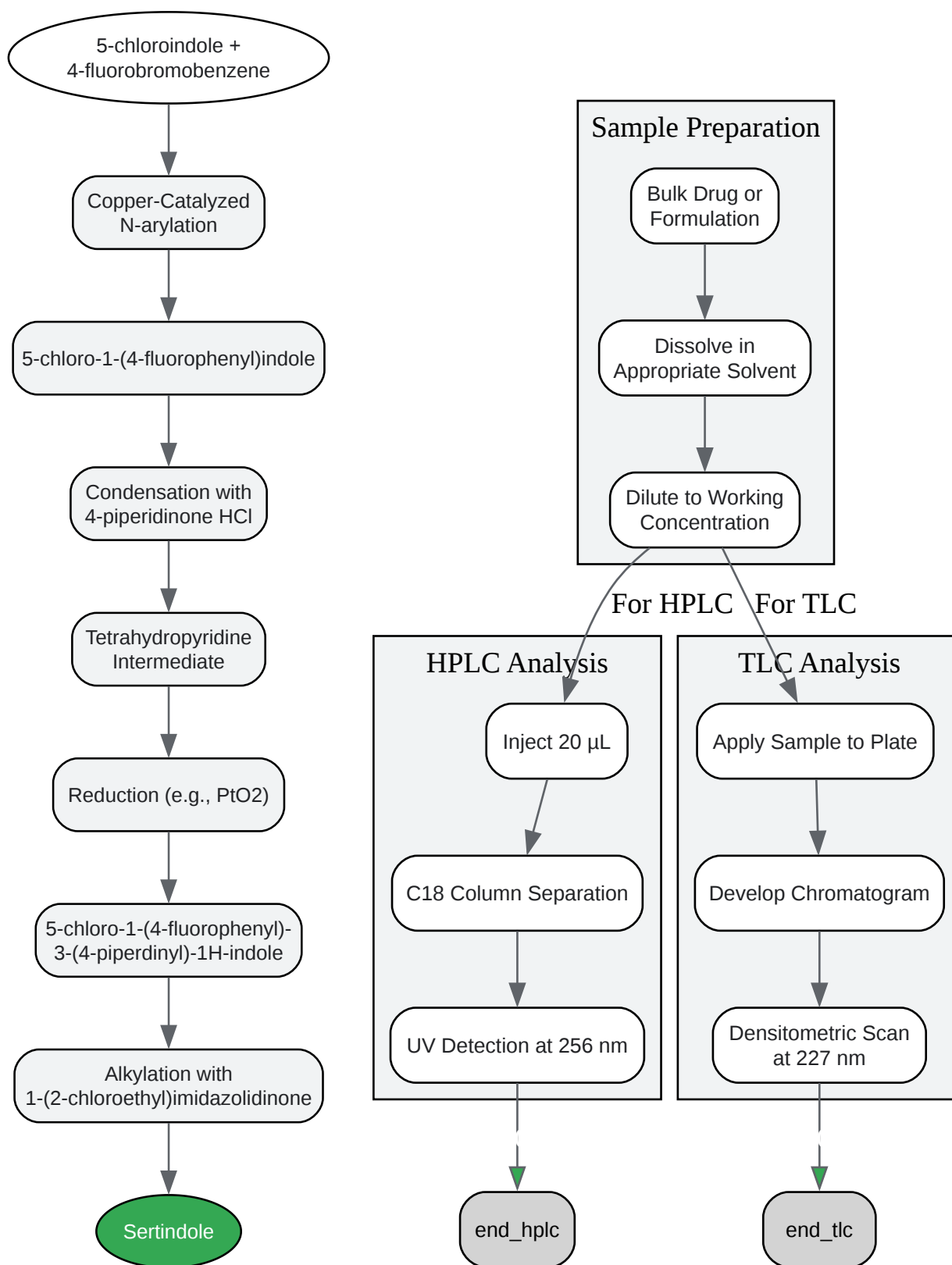
The therapeutic effects of Sertindole in schizophrenia are attributed to its modulation of dopaminergic and serotonergic neurotransmission. The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] The blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[5]



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